Glasdegib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1095173-64-0 |

|---|---|

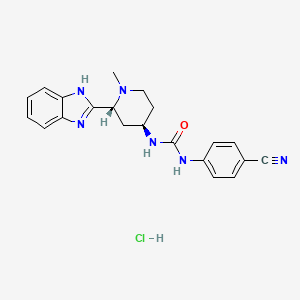

Molecular Formula |

C21H23ClN6O |

Molecular Weight |

410.9 g/mol |

IUPAC Name |

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride |

InChI |

InChI=1S/C21H22N6O.ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1H/t16-,19-;/m1./s1 |

InChI Key |

OCHAAZGYSAHXOF-LJLRIERRSA-N |

Isomeric SMILES |

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl |

Canonical SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Glasdegib Hydrochloride: A Deep Dive into its Mechanism of Action in Cancer Stem Cells

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of glasdegib hydrochloride, a pivotal inhibitor of the Hedgehog signaling pathway, with a specific focus on its role in targeting cancer stem cells (CSCs). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes preclinical and clinical data to elucidate the molecular interactions, cellular effects, and therapeutic rationale of glasdegib in hematological malignancies, particularly Acute Myeloid Leukemia (AML).

Executive Summary

Glasdegib is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the survival, proliferation, and resistance of cancer stem cells, which are believed to drive tumor initiation, progression, and relapse.[2][4] By selectively targeting SMO, glasdegib effectively disrupts this pathway, leading to a reduction in the leukemic stem cell (LSC) population and sensitizing cancer cells to conventional chemotherapy.[4][5] This guide will detail the underlying molecular mechanisms, present key quantitative data from clinical trials, outline relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

The Hedgehog Signaling Pathway and the Role of Glasdegib

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[2] In several cancers, including AML, the pathway is aberrantly reactivated, contributing to the maintenance of cancer stem cells.[2][4]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the PTCH-mediated inhibition of the Smoothened (SMO) receptor. The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[6] In the nucleus, GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Glasdegib functions by directly binding to and inhibiting the SMO receptor.[1][2] This action prevents the downstream activation of the GLI transcription factors, thereby suppressing the expression of genes essential for the survival and self-renewal of cancer stem cells.[5] Preclinical studies have demonstrated that glasdegib administration leads to a significant reduction in the LSC burden in xenograft models and diminishes the population of cells expressing LSC markers.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Glasdegib Hydrochloride: A Deep Dive into its Role as a Modulator of the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Glasdegib hydrochloride, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. It details the mechanism of the Hedgehog pathway, the role of its dysregulation in oncology, and the specific function of Glasdegib as a therapeutic agent. This document synthesizes key preclinical and clinical data, outlines relevant experimental protocols, and provides visual representations of the core biological and experimental processes.

The Hedgehog Signaling Pathway: A Fundamental Regulator

The Hedgehog (Hh) signaling pathway is an evolutionarily conserved system crucial for embryonic development, tissue patterning, and adult tissue homeostasis.[1][2] It operates through a sophisticated cascade of protein interactions that ultimately regulate the activity of the Glioma-associated oncogene (GLI) family of transcription factors.[1][3] The pathway's core components include the Hedgehog ligands (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH), and the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO).[1][4]

1.1. Pathway "OFF" State (Ligand-Independent)

In the absence of an Hh ligand, the PTCH receptor actively inhibits SMO, preventing its localization to the primary cilium and blocking downstream signaling.[3][5] This allows for the formation of a complex containing the Suppressor of Fused (SUFU) protein, which sequesters GLI transcription factors in the cytoplasm. Within this complex, GLI proteins are phosphorylated by kinases like PKA, leading to their proteolytic cleavage into a repressor form (GLIr). GLIr then translocates to the nucleus to suppress the transcription of Hh target genes.[3]

1.2. Pathway "ON" State (Ligand-Dependent)

The binding of an Hh ligand to the PTCH receptor alleviates the inhibition of SMO.[5] This allows SMO to translocate to the primary cilium and become activated, a process that involves multiple post-translational modifications like phosphorylation and ubiquitination.[6][7] Activated SMO disrupts the SUFU-GLI complex, preventing GLI cleavage. The full-length, activator form of GLI (GLIa) then moves into the nucleus, where it drives the transcription of target genes, including PTCH1 and GLI1, which are involved in cell proliferation, survival, and differentiation.[2][3]

Aberrant Hedgehog Signaling in Oncology

While tightly regulated in adult tissues, the aberrant reactivation of the Hh pathway is a known driver in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain hematologic malignancies.[1][2][8] This dysregulation can occur through several mechanisms:

-

Ligand-Independent Activation: This often involves loss-of-function mutations in the tumor suppressor PTCH1 or gain-of-function mutations in the oncogene SMO.[8] These mutations lead to constitutive activation of the pathway, regardless of ligand presence.

-

Ligand-Dependent Activation (Autocrine/Juxtacrine): Tumor cells themselves can overproduce Hh ligands, which then act on the same cell or adjacent tumor cells to stimulate growth.[1]

-

Ligand-Dependent Activation (Paracrine): Cancer cells secrete Hh ligands that activate the pathway in the surrounding tumor microenvironment (stromal cells), which in turn produces growth factors that support the tumor.[9]

In Acute Myeloid Leukemia (AML), aberrant Hh signaling is implicated in the survival and expansion of leukemic stem cells (LSCs), which are often resistant to conventional chemotherapy.[10][11]

This compound: A Targeted SMO Inhibitor

Glasdegib (PF-04449913) is an oral, potent, and selective small-molecule inhibitor of the Hedgehog signaling pathway.[12] It was specifically designed to target and inhibit the SMO receptor.[13]

3.1. Mechanism of Action

Glasdegib functions by binding directly to the SMO receptor, a key transducer in the Hh pathway.[14] This binding event locks SMO in an inactive conformation, effectively blocking the downstream signaling cascade even in cases of PTCH1 loss-of-function mutations or excessive ligand production.[9] By inhibiting SMO, Glasdegib prevents the activation and nuclear translocation of GLI transcription factors, thereby shutting down the expression of Hh target genes responsible for proliferation and survival.[15] In the context of AML, this action is thought to specifically target the LSC population, enhancing their sensitivity to cytotoxic chemotherapy.[10][12]

Quantitative Data Summary

Preclinical Activity

Glasdegib has demonstrated potent and selective inhibition of the Hedgehog pathway in various preclinical models.

| Parameter | Value | Cell/Assay Type | Reference |

| IC₅₀ (SMO Binding) | 5 nM | Radioligand binding assay | [14][16] |

| IC₅₀ (Hh Pathway Inhibition) | 100-200 nM | Hh-responsive reporter cell line (s12) | [17] |

Note: The IC50 of 100-200 nM is for a similar small molecule Hh inhibitor, CUR61414, identified using a comparable assay methodology.

Pharmacokinetics (Human Data)

Pharmacokinetic studies in patients with hematologic malignancies have characterized the absorption, distribution, metabolism, and excretion of Glasdegib.

| Parameter | Value (at 100 mg daily dose unless noted) | Reference |

| Tₘₐₓ (Median) | 1.3 - 1.8 hours | [18] |

| Cₘₐₓ (Geometric Mean) | 1252 ng/mL | [18] |

| AUC (Geometric Mean) | 17210 ng·hr/mL | [18] |

| Absolute Bioavailability | 77% | [18][19] |

| Plasma Protein Binding | ~91% | [14][18] |

| Terminal Elimination Half-Life (t½) | 17.4 - 26.5 hours | [18] |

| Apparent Clearance (CL/F) | 6.3 L/hr | [18] |

| Metabolism | Primarily via CYP3A (~60-80%) | [18] |

| Excretion | 49% in urine, 42% in feces | [18] |

Clinical Efficacy in Acute Myeloid Leukemia

The approval of Glasdegib was primarily based on the results of the pivotal Phase II BRIGHT AML 1003 trial.

| Trial | Treatment Arms | Median Overall Survival (OS) | Overall Survival Hazard Ratio (HR) | Complete Response (CR) Rate | Reference |

| BRIGHT AML 1003 (Phase II) | Glasdegib + Low-Dose Cytarabine (LDAC) | 8.3 months | 0.46 (p = 0.0002) | 18.2% | [12][20][21] |

| LDAC Alone | 4.3 months | 2.6% | [20][21] | ||

| BRIGHT AML 1019 (Phase III, Non-Intensive) | Glasdegib + Azacitidine | Not significantly different from placebo | 0.99 (p = 0.969) | N/A | [22][23] |

| Placebo + Azacitidine | [22][23] |

Note: The Phase III BRIGHT AML 1019 trial did not meet its primary endpoint of significantly improving overall survival when Glasdegib was added to azacitidine or intensive chemotherapy.[22][23]

Key Experimental Protocols

In Vitro Hedgehog Pathway Inhibition Assay (GLI-Luciferase Reporter Assay)

This assay is a standard method for screening and quantifying the activity of Hh pathway inhibitors.[24]

Methodology:

-

Cell Line: Utilize a stable cell line, such as Shh-LIGHT2 cells (derived from NIH-3T3), which contains a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).[24]

-

Seeding: Plate the Shh-LIGHT2 cells in 96-well plates and allow them to adhere overnight.

-

Pathway Activation: Induce Hh pathway signaling by adding a known agonist, such as a Sonic Hedgehog N-terminal fragment (ShhN) conditioned medium or a small molecule SMO agonist (e.g., Purmorphamine or SAG).[24][25]

-

Inhibitor Treatment: Concurrently treat the cells with a dilution series of the test compound (e.g., Glasdegib) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24-48 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[24]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Clinical Trial Protocol (BRIGHT AML 1003 - Phase II Randomized Portion)

This protocol outlines the design of the key clinical trial that established the efficacy of Glasdegib in AML.[20][21]

Methodology:

-

Study Design: A multicenter, open-label, randomized (2:1) Phase II trial.[20]

-

Patient Population: Included patients aged ≥55 years with newly diagnosed AML who were ineligible for intensive induction chemotherapy due to age (≥75 years) or comorbidities.[12][26]

-

Randomization: Patients were randomized in a 2:1 ratio to one of two treatment arms.

-

Treatment Arms:

-

Experimental Arm: Glasdegib (100 mg orally, once daily) in combination with low-dose cytarabine (LDAC; 20 mg subcutaneously, twice daily on days 1-10 of a 28-day cycle).

-

Control Arm: LDAC alone.

-

-

Primary Endpoint: Overall Survival (OS).[9]

-

Key Secondary Endpoints: Complete Response (CR) rate, event-free survival, and safety.[27]

-

Assessments: Efficacy was assessed by bone marrow biopsies and response criteria. Safety was monitored through the tracking of adverse events, laboratory tests, and vital signs.

-

Statistical Analysis: The primary analysis for OS was conducted using a stratified log-rank test, with the hazard ratio estimated using a Cox proportional hazards model.

Conclusion

This compound is a first-in-class Hedgehog pathway inhibitor approved for the treatment of a specific subset of patients with newly diagnosed AML.[10][28] Its mechanism of action, centered on the potent and selective inhibition of the SMO receptor, provides a targeted approach to disrupt the aberrant signaling that drives the survival of leukemic stem cells.[13][14] While preclinical data and the pivotal Phase II BRIGHT AML 1003 trial demonstrated a clear survival benefit, subsequent Phase III trials in different combinations did not meet their primary endpoints, highlighting the complexity of targeting this pathway in diverse clinical settings.[20][22] For researchers and drug developers, Glasdegib serves as a critical case study in the successful translation of pathway biology into a targeted oncology therapeutic, while also underscoring the ongoing challenges in optimizing its application and overcoming potential resistance mechanisms.

References

- 1. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog Signaling: An Achilles’ Heel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis [mdpi.com]

- 4. Smoothened - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ir.library.louisville.edu [ir.library.louisville.edu]

- 10. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. pnas.org [pnas.org]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. researchgate.net [researchgate.net]

- 20. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. FDA approves glasdegib for AML | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]

- 22. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]

- 25. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glasdegib plus intensive/nonintensive chemotherapy in untreated acute myeloid leukemia: BRIGHT AML 1019 Phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Update on glasdegib in acute myeloid leukemia - broadening horizons of Hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Glasdegib Hydrochloride in Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Glasdegib hydrochloride (PF-04449913) in the context of Acute Myeloid Leukemia (AML). Glasdegib is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway has been implicated in the survival, proliferation, and chemoresistance of leukemic stem cells (LSCs), which are thought to be a major driver of AML relapse.[2][3] Glasdegib's mechanism of action, therefore, presents a targeted approach to disrupt these pathological processes.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms, preventing the transcription of Hh target genes.

When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the activation of GLI transcription factors. Activated GLI proteins then move to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.

In many cases of AML, the Hh pathway is aberrantly activated, contributing to the maintenance of the LSC population. Glasdegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream activation of the Hh pathway, even in the presence of Hh ligands. This leads to a reduction in the expression of pro-survival and anti-apoptotic genes, ultimately impacting the viability and self-renewal capacity of LSCs.[2]

References

- 1. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]

Glasdegib Hydrochloride in Myelodysplastic Syndrome (MDS) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib hydrochloride, an oral small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, has emerged as a significant therapeutic agent in the landscape of myeloid malignancies, including myelodysplastic syndromes (MDS).[1] Aberrant Hh signaling is implicated in the pathogenesis of various cancers, where it plays a crucial role in the survival and proliferation of cancer stem cells.[2][3] In MDS, the Hh pathway is often upregulated, contributing to disease progression and resistance to therapy.[3] Glasdegib selectively targets the Smoothened (SMO) transmembrane protein, a key component of the Hh cascade, thereby disrupting the downstream signaling that promotes leukemic stem cell maintenance.[4][5] This guide provides a comprehensive overview of the research on Glasdegib in MDS, summarizing key clinical trial data, detailing experimental protocols, and visualizing the underlying molecular and clinical frameworks.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[4] Its reactivation in malignancies like MDS can drive the growth and survival of cancer stem cells. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the Smoothened (SMO) protein.[4] Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4]

Glasdegib functions by directly binding to and inhibiting the SMO protein, thereby preventing the downstream activation of GLI transcription factors and suppressing the pro-tumorigenic effects of the Hh pathway.[1][4] Preclinical studies have demonstrated that SMO inhibition by Glasdegib can reduce the population of leukemic stem cells, downregulate Hh target genes, and sensitize cancer cells to other chemotherapeutic agents.[6][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glasdegib, a Hedgehog Inhibitor, Nearly Doubles Survival in AML or High-Risk MDS [ahdbonline.com]

- 3. A phase 2 trial of the oral smoothened inhibitor glasdegib in refractory myelodysplastic syndromes (MDS) | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]

- 4. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfizer.com [pfizer.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

Beyond the Hedgehog Pathway: An In-depth Technical Guide to the Off-Target Molecular Interactions of Glasdegib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib hydrochloride (trade name Daurismo) is a potent and selective inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Its approval for the treatment of newly diagnosed acute myeloid leukemia (AML) in specific patient populations has highlighted the therapeutic potential of targeting this pathway. However, a comprehensive understanding of a drug's molecular interactions extends beyond its primary target. Off-target effects can contribute to both therapeutic efficacy and adverse events, and their characterization is crucial for rational drug development and a complete safety assessment. This technical guide provides a detailed overview of the known molecular targets of this compound outside of the Hedgehog signaling pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Off-Target Binding and Activity

While Glasdegib is highly selective for the SMO receptor, in vitro safety pharmacology studies have revealed interactions with other molecular targets at higher concentrations. These interactions are primarily with specific ion channels and transporters. The following tables summarize the quantitative data from these preclinical studies.

Table 1: Off-Target Inhibition of Ion Channels and Transporters by Glasdegib

| Target | Assay Type | IC50 (µM) | Test System |

| hERG | Patch Clamp | 2.8 | Human embryonic kidney (HEK) cells |

| BCRP (ABCG2) | Vesicular Transport | 4.6 | Sf9 insect cell membranes |

| MATE-1 (SLC47A1) | Vesicular Transport | 4.9 | Sf9 insect cell membranes |

| MATE-2K (SLC47A2) | Vesicular Transport | 1.2 | Sf9 insect cell membranes |

Data sourced from the FDA Pharmacology Review of NDA 210656 for Glasdegib.[1]

Table 2: In Vitro Pharmacology Screening of Glasdegib (Pfizer Tier 0 & 1 Profiles)

In broad panel screens, Glasdegib was tested at a concentration of 10 µM against a variety of receptors, enzymes, and ion channels. The following targets exhibited greater than 50% inhibition or binding at this concentration.

| Target Class | Specific Target | % Inhibition / Binding at 10 µM |

| Receptor | α1-adrenergic | >50% |

| Dopamine D2 | >50% | |

| Serotonin 5-HT2 | >50% | |

| Enzyme | Phosphodiesterase (PDE) | >50% |

| Ion Channel | Ca2+ channel, L-type | >50% |

Data represents a summary of findings from the FDA Pharmacology Review of NDA 210656 for Glasdegib, which refers to Pfizer's internal safety pharmacology profiling.[1]

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is essential for interpreting the quantitative data presented above. The following sections detail the methodologies typically employed for the key experiments cited.

Radioligand Binding Assays (for Receptors and Enzymes)

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor or enzyme.

-

Preparation of Biological Material:

-

Cell lines or tissues expressing the target of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes containing the target protein.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Binding Assay:

-

A fixed concentration of a high-affinity radioligand for the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (Glasdegib).

-

The incubation is carried out in a 96-well plate format at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

hERG Potassium Channel Patch Clamp Assay

The patch clamp technique is the gold standard for assessing the effect of a compound on ion channel function.

-

Cell Culture:

-

A mammalian cell line (e.g., HEK293) stably expressing the hERG potassium channel is cultured under standard conditions.

-

-

Electrophysiological Recording:

-

Whole-cell patch clamp recordings are performed using either manual or automated patch clamp systems.

-

A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.

-

The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

-

Voltage Protocol and Drug Application:

-

A specific voltage protocol is applied to the cell to elicit hERG channel currents. This typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

-

After establishing a stable baseline current, the cells are perfused with solutions containing increasing concentrations of Glasdegib.

-

-

Data Analysis:

-

The effect of Glasdegib on the hERG current is measured, and the concentration that causes 50% inhibition of the current (IC50) is calculated.

-

Transporter Inhibition Assays (BCRP, MATE-1, MATE-2K)

Vesicular transport assays are commonly used to evaluate the inhibitory potential of compounds on ATP-binding cassette (ABC) transporters like BCRP and solute carrier (SLC) transporters like MATEs.

-

Preparation of Vesicles:

-

Membrane vesicles from Sf9 insect cells or other suitable expression systems overexpressing the transporter of interest (BCRP, MATE-1, or MATE-2K) are prepared.

-

-

Uptake Assay:

-

The vesicles are incubated with a known radiolabeled substrate of the transporter in the presence and absence of ATP (for ABC transporters) or a proton gradient (for MATEs, which are proton antiporters).

-

The assay is performed with varying concentrations of the test compound (Glasdegib).

-

-

Separation and Detection:

-

The uptake reaction is stopped by rapid filtration through a filter that retains the vesicles.

-

The radioactivity inside the vesicles is measured using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value, representing the concentration of Glasdegib that inhibits 50% of the transporter-mediated uptake of the substrate, is determined.

-

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the context of these off-target interactions and the methodologies used to identify them, the following diagrams are provided.

Caption: Workflow for identifying off-target interactions of Glasdegib.

Caption: Mechanism of hERG channel inhibition by Glasdegib.

Caption: Inhibition of MATE transporters by Glasdegib.

Conclusion

While this compound is a highly selective inhibitor of the Hedgehog pathway through its potent activity against SMO, this technical guide demonstrates that at higher concentrations, it can interact with other molecular targets. The identified off-target activities, particularly the inhibition of the hERG potassium channel and the MATE and BCRP transporters, are important considerations in the overall pharmacological profile of the drug. The quantitative data and detailed experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals seeking a deeper understanding of the molecular interactions of Glasdegib beyond its primary mechanism of action. This information is critical for ongoing research, the design of new clinical trials, and the anticipation and management of potential drug-drug interactions and adverse events.

References

The Impact of Glasdegib Hydrochloride on the Tumor Microenvironment in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a complex hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow. The persistence of drug-resistant leukemic stem cells (LSCs), supported by a protective tumor microenvironment (TME), is a major driver of relapse and poor outcomes. The Hedgehog (Hh) signaling pathway is a critical mediator of the interaction between LSCs and the TME. Glasdegib hydrochloride, a potent and selective inhibitor of the Smoothened (SMO) protein within the Hh pathway, has been approved for the treatment of newly diagnosed AML in specific patient populations. This technical guide provides an in-depth review of the mechanism of glasdegib and its impact on the AML tumor microenvironment, synthesizing preclinical rationale with key clinical findings. It includes detailed experimental protocols for assessing the TME, quantitative data from pivotal clinical trials, and diagrams illustrating the core signaling pathways and logical frameworks.

Introduction: The AML Tumor Microenvironment and Hedgehog Signaling

The bone marrow in AML is not merely a reservoir for leukemic cells but a complex and dynamic TME that actively supports disease progression. This niche is composed of various cellular components, including mesenchymal stromal cells (MSCs), endothelial cells, and a diverse array of immune cells, which provide pro-survival signals and mediate chemoresistance.[1]

A key signaling cascade governing the crosstalk between AML cells and the TME is the Hedgehog (Hh) pathway.[2] In a canonical "off-state," the Patched (PTCH1) receptor inhibits the 7-transmembrane protein Smoothened (SMO). In the AML TME, stromal cells secrete Hh ligands (e.g., Sonic Hedgehog, Indian Hedgehog), which bind to PTCH1 on leukemic cells.[3][4] This binding relieves the inhibition of SMO, allowing it to activate the GLI family of transcription factors (GLI1, GLI2, GLI3).[2] Activated GLI proteins translocate to the nucleus and drive the expression of genes involved in cell proliferation, survival, and stem cell self-renewal. This ligand-dependent activation sustains the LSC population, contributing to the persistence of disease.[3]

Glasdegib is an oral small-molecule inhibitor that specifically binds to and inhibits SMO, effectively blocking the activation of the Hh pathway regardless of ligand presence.[1][4] This action is hypothesized to disrupt the protective signaling from the TME, thereby sensitizing LSCs to concomitant chemotherapy and reducing their capacity for self-renewal.

Mechanism of Action of Glasdegib

Glasdegib's primary mechanism is the targeted inhibition of the SMO protein, a central transducer of the Hh signaling pathway. By preventing SMO activation, glasdegib blocks the subsequent activation and nuclear translocation of GLI transcription factors, leading to the downregulation of Hh target genes critical for LSC survival and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Not Only Mutations Matter: Molecular Picture of Acute Myeloid Leukemia Emerging from Transcriptome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the In Vivo Pharmacodynamics of Glasdegib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib hydrochloride, a potent and selective inhibitor of the Smoothened (SMO) receptor, represents a significant advancement in the targeted therapy of acute myeloid leukemia (AML). As a key component of the Hedgehog (Hh) signaling pathway, SMO plays a critical role in the survival and proliferation of leukemic stem cells (LSCs), which are implicated in AML pathogenesis and relapse. This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Glasdegib, summarizing key preclinical findings, experimental methodologies, and the underlying molecular mechanisms of action.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Glasdegib exerts its therapeutic effect by disrupting the Hedgehog signaling cascade, a pathway crucial for embryonic development that is often aberrantly reactivated in cancer.[1][2] In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[3] These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.

Glasdegib directly binds to and inhibits SMO, thereby preventing the downstream activation of GLI transcription factors and suppressing the expression of Hh target genes.[2][4] This targeted inhibition has been shown to specifically impact the viability and self-renewal of leukemic stem cells.[3][5]

In Vivo Pharmacodynamic Effects in Preclinical Models

Preclinical evaluation of Glasdegib, primarily in patient-derived xenograft (PDX) models of AML, has demonstrated its potent anti-leukemic activity. These in vivo studies have been instrumental in elucidating the drug's therapeutic potential and mechanism of action.

Key Findings from In Vivo Studies:

-

Reduction of Tumor Burden: Administration of Glasdegib in AML PDX models has been shown to significantly reduce tumor burden.[1]

-

Targeting of Leukemic Stem Cells: A crucial finding is the selective targeting of leukemic stem cells (LSCs) by Glasdegib. In vivo studies have demonstrated a reduction in the population of LSC markers, such as CD34+/CD38-, within the leukemic cell population.[3][5] This selective action is believed to be a key contributor to its clinical efficacy in preventing relapse.

-

Chemosensitization: Preclinical evidence suggests that Glasdegib can sensitize quiescent malignant stem cells to the effects of conventional chemotherapy, such as cytarabine.[1]

-

Modulation of Downstream Targets: In vivo pharmacodynamic studies have confirmed that Glasdegib treatment leads to the downregulation of Hedgehog pathway target genes, including the transcription factor GLI1, in tumor tissues.[3]

Quantitative Data from In Vivo Models

While numerous publications allude to the significant anti-tumor effects of Glasdegib in preclinical models, specific quantitative data on tumor growth inhibition and LSC reduction from these studies are often not publicly detailed. The following tables summarize the types of data typically generated in such studies, with placeholders to be populated as more specific information becomes available.

Table 1: Summary of Tumor Growth Inhibition in AML PDX Models

| Animal Model | Treatment Group | Dosing Regimen | Duration of Treatment | Tumor Growth Inhibition (%) | Reference |

| AML PDX | Vehicle Control | N/A | N/A | 0 | [1] |

| AML PDX | Glasdegib | Data not available | Data not available | Data not available | [1] |

| AML PDX | Cytarabine | Data not available | Data not available | Data not available | [1] |

| AML PDX | Glasdegib + Cytarabine | Data not available | Data not available | Data not available | [1] |

Table 2: Effect of Glasdegib on Leukemic Stem Cell Population in Vivo

| Animal Model | Treatment Group | Endpoint Measured | Result | Reference |

| AML PDX | Vehicle Control | % of CD34+/CD38- cells | Data not available | [3][5] |

| AML PDX | Glasdegib | % of CD34+/CD38- cells | Significant Reduction | [3][5] |

Experimental Protocols for In Vivo Pharmacodynamic Studies

The following provides a generalized methodology for evaluating the in vivo pharmacodynamics of Glasdegib in AML PDX models, based on commonly employed techniques in the field.

Establishment of AML Patient-Derived Xenograft (PDX) Models

-

Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with informed consent.

-

Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent graft rejection.

-

Xenotransplantation: Inject the isolated primary AML cells intravenously or intra-femorally into the recipient mice.

-

Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral blood or bone marrow of the mice by flow cytometry for human CD45 expression.

Drug Administration and Treatment Regimen

-

Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., a solution or suspension).

-

Dosing: Administer Glasdegib orally to the tumor-bearing mice at a predetermined dose and schedule (e.g., once daily).

-

Combination Therapy: For studies evaluating synergistic effects, administer chemotherapeutic agents (e.g., cytarabine) via an appropriate route (e.g., intraperitoneal injection) in combination with Glasdegib.

-

Control Groups: Include vehicle-treated and/or chemotherapy-alone control groups for comparison.

Pharmacodynamic Endpoint Assessment

-

Tumor Burden Analysis: Monitor tumor progression by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow over time. At the end of the study, harvest tissues (bone marrow, spleen) for further analysis.

-

Leukemic Stem Cell Analysis: Quantify the population of LSCs (e.g., CD34+CD38- cells within the human CD45+ gate) using multi-color flow cytometry.

-

Target Gene Expression Analysis: Isolate RNA or protein from tumor cells to assess the expression levels of Hedgehog pathway target genes (e.g., GLI1, PTCH1) by quantitative real-time PCR or Western blotting.

-

Histopathology: Perform histological analysis of tissues to evaluate leukemic infiltration.

Conclusion

The in vivo pharmacodynamic profile of this compound in preclinical models of acute myeloid leukemia strongly supports its mechanism of action as a potent and selective inhibitor of the Hedgehog signaling pathway. Its ability to reduce tumor burden, specifically target leukemic stem cells, and sensitize them to chemotherapy provides a solid rationale for its clinical development and use. Further research providing detailed quantitative data from these in vivo studies will continue to refine our understanding of its therapeutic potential and guide the development of novel combination strategies to improve outcomes for patients with AML.

References

- 1. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside [frontiersin.org]

- 4. ir.library.louisville.edu [ir.library.louisville.edu]

- 5. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Glasdegib Hydrochloride for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Glasdegib hydrochloride and its implications for the development of effective drug delivery systems. Glasdegib, a selective inhibitor of the Hedgehog signaling pathway, presents formulation challenges due to its poor aqueous solubility. This document details its key physicochemical parameters, proposes strategies to enhance its oral bioavailability, and provides detailed experimental protocols for the characterization of advanced drug delivery systems.

Physicochemical Properties of Glasdegib and its Salts

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for the rational design of a drug delivery system. The following table summarizes the key properties of Glasdegib and its hydrochloride salt.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂N₆O (Glasdegib free base) | [1] |

| C₂₁H₂₃ClN₆O (this compound) | [2] | |

| Molecular Weight | 374.4 g/mol (Glasdegib free base) | [1] |

| 410.9 g/mol (this compound) | [2] | |

| Solubility | Poorly soluble in water. | [1] |

| LogP | 2.4 | [1] |

| pKa | Not explicitly found for the hydrochloride salt, but the free base has reported pKa values of 1.7 (benzimidazole nitrogen) and 6.1 (methylpiperidine nitrogen). | |

| Melting Point | Data not available in the searched results. | |

| Physical Appearance | Data not available in the searched results. |

Implications for Drug Delivery:

The low aqueous solubility and a LogP value indicative of moderate lipophilicity classify Glasdegib as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This presents a significant challenge for oral drug delivery, as the dissolution rate is likely the rate-limiting step for absorption, leading to low and variable bioavailability. Therefore, advanced formulation strategies are imperative to enhance the solubility and dissolution of this compound.

Proposed Drug Delivery Strategies for this compound

Given the physicochemical profile of this compound, several formulation strategies can be employed to improve its oral bioavailability. Two promising approaches are the formulation into nanoparticles and the preparation of solid dispersions.

Nanoparticle-Based Drug Delivery Systems

Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio, thereby enhancing its dissolution rate and saturation solubility.

Proposed Formulation: Polymeric nanoparticles of this compound using a biodegradable and biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA).

Solid Dispersion Systems

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This can lead to the formation of an amorphous solid solution or dispersion, which typically exhibits a higher dissolution rate than the crystalline drug.

Proposed Formulation: A solid dispersion of this compound with a hydrophilic polymer such as polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG).

Experimental Protocols

Detailed methodologies for the characterization of the proposed drug delivery systems are crucial for ensuring their quality and performance.

Characterization of this compound Nanoparticles

a) Particle Size and Zeta Potential Analysis:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Protocol:

-

Disperse the lyophilized nanoparticles in deionized water by gentle sonication.

-

Dilute the suspension to an appropriate concentration to obtain a suitable scattering intensity.

-

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument at 25°C.

-

Measure the zeta potential using the same instrument in an appropriate folded capillary cell.

-

Perform all measurements in triplicate.

-

b) Encapsulation Efficiency and Drug Loading:

-

Method: Indirect quantification using High-Performance Liquid Chromatography (HPLC).

-

Protocol:

-

Centrifuge a known amount of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the aqueous medium.

-

Carefully collect the supernatant containing the unencapsulated drug.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Quantify the amount of free this compound in the supernatant using a validated HPLC method.

-

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

-

EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

-

c) In Vitro Drug Release Study:

-

Method: Dialysis Bag Method.

-

Protocol:

-

Suspend a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

-

Place the suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).

-

Immerse the dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

-

Analyze the concentration of this compound in the withdrawn samples by HPLC.

-

Plot the cumulative percentage of drug released versus time.

-

Characterization of this compound Solid Dispersions

a) Dissolution Studies:

-

Method: USP Apparatus II (Paddle Method).

-

Protocol:

-

Fill the dissolution vessels with a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer, pH 6.8).

-

Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 rpm).

-

Add a precisely weighed amount of the solid dispersion powder (equivalent to a specific dose of this compound) to each vessel.

-

At specified time points, withdraw samples of the dissolution medium and filter them.

-

Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer or HPLC.

-

Compare the dissolution profile of the solid dispersion to that of the pure drug.

-

b) Solid-State Characterization:

-

Differential Scanning Calorimetry (DSC): To determine the thermal properties and to check for the amorphization of the drug.

-

Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Powder X-Ray Diffraction (PXRD): To confirm the crystalline or amorphous nature of the drug in the solid dispersion.

-

Place the powder sample on a sample holder.

-

Scan the sample over a defined 2θ range using a diffractometer with Cu Kα radiation.

-

The absence of sharp peaks corresponding to the crystalline drug indicates successful amorphization.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and the carrier.

-

Mix the sample with potassium bromide (KBr) and compress it into a pellet.

-

Record the infrared spectrum over a specific wavenumber range.

-

Mechanism of Action: Hedgehog Signaling Pathway

Glasdegib is an inhibitor of the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells in various malignancies, including acute myeloid leukemia (AML).

In the "OFF" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO), leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLI-R), which suppress the transcription of Hh target genes. When a Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved. Active SMO then prevents the cleavage of GLI proteins, leading to the formation of activator forms (GLI-A) that translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Glasdegib directly binds to and inhibits SMO, thereby blocking the activation of the Hh pathway even in the presence of activating mutations or ligands.[3]

Conclusion

This compound's poor aqueous solubility necessitates the use of advanced drug delivery systems to ensure adequate oral bioavailability. Formulation strategies such as nanosuspensions and solid dispersions hold significant promise for enhancing its dissolution and subsequent absorption. The detailed experimental protocols provided in this guide offer a framework for the development and characterization of such formulations. A thorough understanding of both the physicochemical properties of the drug and its mechanism of action is paramount for the successful design of a safe and effective drug product for this important therapeutic agent.

References

Glasdegib Hydrochloride and Its Role in Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. Concurrently, the Hedgehog (Hh) signaling pathway has been identified as a key regulator of EMT in various malignancies. Glasdegib hydrochloride, a potent and selective inhibitor of the Smoothened (SMO) receptor within the Hh pathway, has emerged as a therapeutic agent with the potential to modulate EMT. This technical guide provides an in-depth analysis of the mechanistic link between this compound and EMT, summarizing the current understanding of its mode of action, presenting available data on its effects on EMT markers, and offering detailed experimental protocols for researchers investigating this interaction.

Introduction: The Intersection of Hedgehog Signaling and EMT

The epithelial-mesenchymal transition is a complex biological process whereby epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype that confers increased motility, invasiveness, and resistance to apoptosis. This transition is orchestrated by a network of signaling pathways and transcription factors, including Snail, Slug, and ZEB1/2, which transcriptionally repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin.

The Hedgehog (Hh) signaling pathway, essential during embryonic development, is often aberrantly reactivated in various cancers, contributing to tumorigenesis and the maintenance of cancer stem cells.[1] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates the inhibition of the G protein-coupled receptor, Smoothened (SMO).[2] Activated SMO then triggers a signaling cascade that culminates in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of Hh target genes.

Emerging evidence strongly suggests a significant crosstalk between the Hh pathway and the EMT program.[3] Activation of Hh signaling has been shown to induce EMT in various cancer models, including pancreatic and breast cancer, promoting a more aggressive and metastatic phenotype.[1][4] This has positioned the Hh pathway as a promising therapeutic target for cancers where EMT plays a pivotal role.

This compound: A Targeted Inhibitor of the Hedgehog Pathway

This compound is an orally bioavailable small molecule that functions as a potent and selective inhibitor of the SMO receptor.[5][6][7] By binding to and inhibiting SMO, Glasdegib effectively blocks the downstream activation of GLI transcription factors, thereby silencing the Hh signaling pathway.[3][8] It is approved by the FDA, in combination with low-dose cytarabine, for the treatment of newly-diagnosed acute myeloid leukemia (AML) in certain adult patients.[5][8] Preclinical studies have indicated that Glasdegib can sensitize leukemic stem cells to chemotherapy.[9] Given the established role of the Hh pathway in EMT, Glasdegib's mechanism of action presents a compelling rationale for its investigation as a modulator of this critical cancer-related process.

Signaling Pathways and Molecular Interactions

The inhibitory effect of Glasdegib on the Hh pathway directly impacts the molecular machinery driving EMT. The core interaction involves the prevention of GLI transcription factor activation, which in turn is expected to downregulate the expression of key EMT-inducing transcription factors.

Quantitative Data on EMT Marker Modulation

While direct quantitative data from studies specifically investigating the effect of this compound on EMT markers is limited in the currently available literature, the known mechanism of Hedgehog pathway inhibitors allows for strong inferences. Inhibition of the Hh/SMO/GLI axis is expected to reverse the transcriptional changes associated with EMT. The following table summarizes the anticipated effects of Glasdegib on key EMT markers based on the established role of the Hedgehog pathway in this process.

| EMT Marker | Protein/Gene | Expected Effect of Glasdegib | Rationale for Expected Effect | References |

| Epithelial Markers | ||||

| E-cadherin | CDH1 | Upregulation | Hh pathway inhibition leads to the derepression of the CDH1 gene, which is a direct target of EMT transcription factors like Snail and ZEB. | [1][4] |

| Mesenchymal Markers | ||||

| N-cadherin | CDH2 | Downregulation | Inhibition of GLI activation is expected to decrease the expression of mesenchymal genes, including CDH2. | [1][4] |

| Vimentin | VIM | Downregulation | As a key mesenchymal filament protein, vimentin expression is typically reduced upon reversal of EMT. | [1][4] |

| EMT Transcription Factors | ||||

| Snail | SNAI1 | Downregulation | GLI transcription factors can regulate the expression of Snail, a master regulator of EMT. | [1] |

| Slug | SNAI2 | Downregulation | Similar to Snail, Slug expression is often downstream of pro-EMT signaling pathways like Hedgehog. | [1] |

| ZEB1/2 | ZEB1/ZEB2 | Downregulation | ZEB transcription factors are critical repressors of E-cadherin and their expression is linked to Hh signaling. | [7][10] |

Experimental Protocols for Investigating Glasdegib's Role in EMT

To facilitate further research into the effects of this compound on EMT, this section provides detailed methodologies for key in vitro experiments. These protocols are based on standard techniques for EMT analysis and can be adapted for use with Glasdegib.

Cell Culture and Glasdegib Treatment

-

Cell Lines: Select appropriate epithelial cancer cell lines known to undergo EMT, for example, A549 (lung carcinoma), MCF-7 (breast carcinoma), or Panc-1 (pancreatic carcinoma).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Glasdegib Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations for treatment. A dose-response experiment is recommended to determine the optimal non-toxic concentration that effectively inhibits the Hh pathway (e.g., 10 nM to 10 µM).

-

Treatment Protocol: Seed cells and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of Glasdegib or vehicle control (DMSO). The treatment duration will depend on the specific assay but typically ranges from 24 to 72 hours for EMT studies.

Western Blot Analysis of EMT Markers

This protocol allows for the semi-quantitative analysis of protein expression levels of key EMT markers.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail, ZEB1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for EMT Marker mRNA Expression

This protocol quantifies the relative mRNA expression levels of EMT-related genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Glasdegib-treated and control cells using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for human CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), SNAI1 (Snail), SNAI2 (Slug), and ZEB1. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The reaction conditions should be optimized for the specific primers and qPCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Cell Migration and Invasion Assays

These assays assess the functional consequences of EMT modulation by Glasdegib on cell motility and invasiveness.

-

Transwell Migration Assay:

-

Use Transwell inserts with an 8.0 µm pore size membrane.

-

Seed Glasdegib-pretreated or control cells in the upper chamber in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the migrated cells in several random fields under a microscope.

-

-

Matrigel Invasion Assay:

-

This assay is similar to the migration assay, but the Transwell inserts are pre-coated with a layer of Matrigel, which mimics the basement membrane.

-

The incubation time is typically longer (e.g., 24-48 hours) to allow for the degradation of the Matrigel and invasion of the cells.

-

Quantification is performed as in the migration assay.

-

Conclusion and Future Directions

This compound, through its targeted inhibition of the Hedgehog signaling pathway, holds significant promise as a modulator of the epithelial-mesenchymal transition. The mechanistic link between the Hh pathway and EMT provides a strong foundation for investigating Glasdegib's potential to reverse the mesenchymal phenotype, thereby reducing cancer cell motility, invasiveness, and therapeutic resistance. While direct quantitative data on Glasdegib's impact on EMT markers is still emerging, the experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its efficacy.

Future research should focus on generating comprehensive quantitative data on the dose- and time-dependent effects of Glasdegib on a wide panel of EMT markers in various cancer cell lines. In vivo studies using animal models will be crucial to validate the in vitro findings and to assess the impact of Glasdegib on metastasis. Furthermore, exploring the synergistic potential of Glasdegib with other anti-cancer agents that target complementary pathways involved in EMT could lead to novel and more effective therapeutic strategies for a range of malignancies.

References

- 1. Epithelial-mesenchymal transition spectrum quantification and its efficacy in deciphering survival and drug responses of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autoregulation of E-cadherin expression by cadherin–cadherin interactions: the roles of β-catenin signaling, Slug, and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional Activation of ZEB1 by Slug Leads to Cooperative Regulation of the EMT like Phenotype in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional cooperation between Snail1 and twist in the regulation of ZEB1 expression during epithelial to mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E/N-cadherin switch mediates cancer progression via TGF-β-induced epithelial-to-mesenchymal transition in extrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimized in vitro three-dimensional invasion assay for quantifying a wide range of cancer cell invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.cellsignal.com [blog.cellsignal.com]

Exploring Glasdegib Hydrochloride in Solid Tumor Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glasdegib (PF-04449913) is a potent, selective, and orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to and inhibiting the Smoothened (SMO) receptor, a key transducer in this pathway.[1][3][4] While Glasdegib has received regulatory approval for the treatment of newly diagnosed acute myeloid leukemia (AML) in specific patient populations, its development was underpinned by preclinical evidence of activity in both hematologic and solid tumor models.[5][6]

The rationale for exploring Glasdegib in solid tumors stems from the aberrant activation of the Hedgehog pathway, which is a known driver in the pathogenesis and progression of various malignancies, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, breast, and stomach.[1][3][7] This document provides an in-depth technical overview of the preclinical data, relevant experimental protocols, and the core mechanism of action of Glasdegib as it pertains to solid tumor models.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development. In adult tissues, the pathway is largely quiescent but can be reactivated in processes like tissue repair and cancer.

Canonical Hh Signaling:

-

Inactive State: In the absence of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog), the 12-pass transmembrane receptor Patched-1 (PTCH1) tonically inhibits the 7-pass transmembrane G-protein coupled receptor, Smoothened (SMO). This prevents SMO from localizing to the primary cilium. In the cytoplasm, a complex containing Suppressor of Fused (SUFU) binds to and promotes the proteolytic cleavage of Glioma-associated oncogene (GLI) transcription factors (GLI2/GLI3) into their repressor forms (GLI-R). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes.

-

Active State: When an Hh ligand binds to PTCH1, its inhibition of SMO is relieved. SMO then translocates to the primary cilium, leading to a signaling cascade that prevents the cleavage of GLI proteins. Full-length, activator forms of GLI (GLI-A) accumulate, translocate to the nucleus, and activate the transcription of target genes that promote cell proliferation, survival, and angiogenesis, such as GLI1, PTCH1, Cyclin D, and BCL2.[8]

Glasdegib's Role: Glasdegib directly binds to the SMO receptor, effectively locking it in an inactive conformation even in the presence of Hh ligands or in cases of PTCH1 loss-of-function mutations. This restores the downstream suppression and proteolytic cleavage of GLI transcription factors, thereby shutting down the aberrant transcriptional program that drives tumor growth.[3][4]

Preclinical Data in Solid Tumor Models

While much of the clinical development for Glasdegib has focused on hematologic malignancies, the initial investigations were supported by activity in solid tumor preclinical models. Data indicates that Glasdegib, particularly in combination with other anticancer agents, can significantly inhibit tumor growth in xenograft models where the Hh pathway is active.

Quantitative In Vivo Efficacy

The following table summarizes publicly available data on the in vivo antitumor activity of Glasdegib (PF-04449913) in solid tumor xenograft models. Note: Specific monotherapy data is limited in the public domain; the most cited results are from combination studies.

| Tumor Type | Model | Treatment | Efficacy Endpoint | Result | Citation |

| Colorectal Cancer | Xenograft | Glasdegib + Other Anticancer Agents | Tumor Growth Inhibition (TGI) | 63% | [2] |

| Pancreatic Cancer | Xenograft | Glasdegib + Other Anticancer Agents | Tumor Growth Inhibition (TGI) | 73% | [2] |

Pharmacodynamic (PD) Biomarker Data

A crucial aspect of preclinical and early clinical development is confirming target engagement. For Hh pathway inhibitors, the expression of the target gene GLI1 serves as a robust pharmacodynamic biomarker. Studies have consistently shown that Glasdegib potently downregulates GLI1 expression in surrogate tissues.

| Study Population | Tissue | Treatment Dose (Oral, QD) | Biomarker | Result | Citation |

| Patients with Advanced Solid Tumors | Skin Biopsy | ≥80 mg | GLI1 mRNA Expression | >80% Downregulation | [2] |

| Japanese Patients with Hematologic Malignancies | Skin Biopsy | ≥50 mg | GLI1 mRNA Expression | >80% Downregulation | [1] |

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments used to evaluate Hh pathway inhibitors like Glasdegib in a preclinical solid tumor setting.

Protocol 1: In Vitro Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a resazurin-based assay, which measures metabolically active cells.

-

Cell Seeding:

-

Culture Hh-dependent solid tumor cell lines (e.g., medulloblastoma, pancreatic, or colon cancer lines with known Hh pathway activation) to ~80% confluency.

-

Trypsinize, count, and seed cells into a 96-well clear-bottom black plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Glasdegib hydrochloride in DMSO.

-

Perform a serial dilution (e.g., 1:3) in culture medium to create a concentration range spanning from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤0.1% in all wells.

-

Remove the medium from the cell plate and add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

Viability Measurement:

-

Prepare a working solution of resazurin (e.g., alamarBlue™) in PBS as per the manufacturer's instructions.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence on a microplate reader (e.g., Ex/Em 560/590 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no-cell wells) from all other readings.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

-

Protocol 2: In Vivo Subcutaneous Xenograft Study

This protocol describes a typical efficacy study in an immunodeficient mouse model.

-

Animal Model and Cell Implantation:

-

Use 6-8 week old female athymic nude mice (e.g., NU/NU). Allow animals to acclimatize for one week.

-

Harvest cancer cells from culture. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Monitoring and Randomization:

-

Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group), such as:

-

Group 1: Vehicle (e.g., 0.5% methylcellulose)

-

Group 2: Glasdegib (e.g., 25 mg/kg, oral gavage, once daily)

-

-

-

Treatment Administration:

-

Prepare Glasdegib formulation daily.

-

Administer the compound or vehicle orally (p.o.) via gavage once daily (QD) for 21-28 consecutive days.

-

Monitor animal body weight and general health 2-3 times per week as an indicator of toxicity.

-

-

Endpoint and Tissue Collection:

-

The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³).

-

At the endpoint, record final tumor volumes and body weights.

-

Euthanize mice according to institutional guidelines.

-

Excise tumors, weigh them, and collect portions for pharmacodynamic analysis (e.g., snap-freeze in liquid nitrogen for RNA/protein or fix in formalin for histology).

-

-

Data Analysis:

-

Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

-

Conclusion

This compound is a well-characterized inhibitor of the Hedgehog signaling pathway with proven clinical activity in hematologic malignancies. The preclinical rationale for its investigation in solid tumors is strong, based on the frequent aberrant activation of the Hh pathway in these cancers. Preclinical studies have demonstrated its ability to inhibit tumor growth in vivo, particularly in combination with other agents, and robustly modulate the key pharmacodynamic biomarker GLI1. While its clinical development has prioritized hematology, the foundational preclinical data and methodologies confirm its biological activity against the Hedgehog pathway, which remains a compelling target in specific, molecularly defined solid tumor patient populations.

References

- 1. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. New Phase 2 Results Show Investigational Compound Glasdegib Improved Overall Survival in Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome | Pfizer [pfizer.com]

- 5. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of Glasdegib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract